molecular formula C24H19ClN6O B2860604 1-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide CAS No. 1396856-73-7

1-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2860604
CAS No.: 1396856-73-7
M. Wt: 442.91
InChI Key: RQKQFUBEYHEZTH-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an indole moiety, a pyridine ring, and a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the introduction of the chlorophenyl group through a substitution reaction. The pyridine ring is then incorporated via a coupling reaction, and the triazole ring is formed through a cyclization process. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, temperature control, and reaction time are critical factors in achieving efficient industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-2-hydroxy-2-(1H-indol-3-yl)ethanone
  • 3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives
  • 1H-isoindole derivatives

Uniqueness

1-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN6O/c25-18-8-2-4-11-21(18)31-23(20-10-5-6-13-26-20)22(29-30-31)24(32)27-14-12-16-15-28-19-9-3-1-7-17(16)19/h1-11,13,15,28H,12,14H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKQFUBEYHEZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=C(N(N=N3)C4=CC=CC=C4Cl)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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